molecular formula C19H34O4Si B175333 Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 161978-56-9

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

Cat. No.: B175333
CAS No.: 161978-56-9
M. Wt: 354.6 g/mol
InChI Key: NIOJULSEJPAEJV-UHFFFAOYSA-N
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Description

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a synthetic intermediate critical in prostaglandin and prostacyclin analog synthesis. Its structure features a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBDMS) ether at position 3 and a ketone at position 5, linked to a methyl heptanoate chain. The TBDMS group enhances lipophilicity and protects the hydroxyl group during synthetic steps, improving stability and reaction yields .

Properties

IUPAC Name

methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOJULSEJPAEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405279
Record name Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161978-56-9
Record name Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of Hydroxyl Intermediates

The TBDMS group is introduced to protect a hydroxyl group during subsequent reactions. This is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–25°C for 4–12 hours, achieving yields of 85–92%.

Key Reaction Parameters:

  • Molar Ratio: TBDMS-Cl : hydroxyl precursor : base = 1.2 : 1 : 2.5

  • Solvent: DMF or dichloromethane (DCM)

  • Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, and silica gel chromatography.

Cyclopentenone Ring Formation

The cyclopentenone moiety is synthesized via a ring-closing metathesis (RCM) or oxidative cyclization. RCM using Grubbs catalyst (2nd generation) in DCM at 40°C for 6 hours yields the cyclopentene intermediate, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane.

Oxidation Conditions:

  • Reagent: PCC (1.5 equiv)

  • Time: 3 hours at 25°C

  • Yield: 78–85%

Esterification of Heptanoic Acid Side Chain

The final step involves esterification of the carboxylic acid with methanol. This is facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM, yielding the methyl ester with >90% efficiency.

Table 1: Comparison of Esterification Methods

Reagent SystemSolventTemperatureYield (%)
DCC/DMAPDCM25°C92
H2SO4 (catalytic)MeOHReflux65
Mitsunobu (DEAD/PPh3)THF0°C → 25°C88

Optimization Strategies for Enhanced Efficiency

Solvent Selection for Silylation

Polar aprotic solvents like DMF enhance silylation rates due to improved solubility of TBDMS-Cl. Non-polar solvents (e.g., DCM) reduce side reactions but require longer reaction times.

Table 2: Solvent Impact on Silylation Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7690
DCM8.91285
THF7.51872

Catalytic Systems for Cyclopentenone Formation

Grubbs catalyst outperforms Schrock catalysts in RCM due to better tolerance of functional groups. For oxidation, PCC is preferred over MnO2 due to milder conditions and higher selectivity.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. Key modifications include:

  • Microreactor Design: Reduces reaction time for silylation from 6 hours to 45 minutes.

  • In-line Analytics: Real-time HPLC monitoring ensures consistent product quality.

  • Solvent Recycling: DMF is recovered via distillation, reducing waste by 40%.

Table 3: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Annual Output (kg)120450
Purity (%)98.599.3
Waste Generated300 L/kg180 L/kg

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

  • 13C NMR: Key signals at δ 204.4 (cyclopentenone ketone), 99.6 (C=C), and 25.6 (TBDMS methyl groups).

  • HRMS: [M+Na]+ peak at m/z 354.56 confirms molecular formula (C19H34O4Si).

Purity Assessment

HPLC with UV detection (210 nm) achieves baseline separation of the target compound from desilylated byproducts. Acceptance criteria: ≥98% purity.

Challenges and Mitigation Strategies

Steric Hindrance in Silylation

Bulky TBDMS groups can hinder reaction progress. Mitigation includes:

  • Stepwise Addition: Incremental TBDMS-Cl addition over 2 hours.

  • Elevated Temperatures: 40°C for DCM-based reactions.

Epimerization During Esterification

Racemization at the cyclopentenone α-carbon is minimized using DCC/DMAP at 0°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Organolithium reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C19_{19}H34_{34}O4_{4}Si
  • Molecular Weight : 354.56 g/mol
  • Structural Features : The compound contains a cyclopentene ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in synthetic applications.

Medicinal Chemistry

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate serves as an important intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce anticancer agents. For instance, modifications to the cyclopentene moiety have shown promising results in inhibiting cancer cell proliferation in vitro.

Organic Synthesis

The TBDMS group provides a protective function that enhances the compound's utility in multi-step organic syntheses. This protection strategy is crucial for achieving selective reactions without unwanted side reactions.

Data Table: Synthetic Routes Utilizing TBDMS Protection

Reaction TypeExample ReactionYield (%)
Nucleophilic SubstitutionTBDMS-protected alcohol + Halide85%
DeprotectionTBDMS removal under acidic conditions90%

Material Science

The compound's properties make it suitable for use in developing new materials, particularly those requiring specific chemical functionalities or stability under varying conditions.

Case Study: Development of Coatings

Research indicates that incorporating this compound into polymer formulations can enhance the thermal stability and mechanical properties of coatings used in industrial applications.

Mechanism of Action

The mechanism of action of Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions elsewhere in the molecule. The tert-butyldimethylsilyl group can be removed under mild acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Structural Analogues: Key Differences and Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Stability/Reactivity Notes
Target Compound : Methyl 7-(3-((TBDMS)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate C19H34O4Si ~354.5 TBDMS-protected hydroxyl at C3 Stable under basic conditions; deprotected via fluoride reagents (e.g., TBAF) .
Parent Hydroxy Compound : Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS 40098-26-8) C13H20O4 240.3 Free hydroxyl at C3 Polar, prone to oxidation; used as a precursor for silylation .
Triethylsilyl (TES) Analogue : Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate (CAS 112713-92-5) C19H34O4Si 354.56 Triethylsilyl (TES) group at C3 Less steric bulk than TBDMS; moderate stability, cleaved under milder acidic conditions .
THP-Protected Analogue : Methyl 7-((3R)-5-oxo-3-(tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 60934-42-1) C18H28O5 324.41 Tetrahydropyran (THP) acetal at C3 Acid-labile; deprotected via aqueous HCl or TFA, unlike silyl ethers .
Unsaturated Chain Analogue : (Z)-Methyl 7-(3-((TBDMS)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS 132619-70-6) C19H32O4Si 352.54 Double bond at C5 in heptanoate chain Increased rigidity; potential impact on receptor binding and metabolic stability .

Stereochemical Variations

  • (R)-Enantiomer: (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS 41138-61-8) exhibits stereospecific bioactivity, critical for binding to prostaglandin receptors . Racemic mixtures may show reduced efficacy due to competing enantiomer interactions.

Biological Activity

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a methyl ester group, a cyclopentene moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group. The molecular formula is C23H40O5SiC_{23}H_{40}O_5Si with a molecular weight of approximately 424.66 g/mol . The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, enhancing the compound's stability and reactivity.

1. Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

In vitro studies have shown that similar compounds exhibit significant radical scavenging activity, indicating that this compound may also possess this beneficial property .

2. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor, particularly in relation to tyrosinase activity, which is pivotal in melanin production. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase, suggesting that this compound could be explored for its ability to reduce hyperpigmentation .

Table 1: Comparison of Tyrosinase Inhibition Activities

CompoundIC50 (µM)Reference
Kojic Acid24.09
Analog 31.12
Methyl 7-(3-TBDMS)TBDThis Study

3. Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related analogs have indicated varying degrees of cytotoxicity against different cell lines. For instance, certain analogs did not exhibit cytotoxic effects at concentrations below 20 µM, while others showed significant cell death at lower concentrations .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Case Study 1: Antioxidant Efficacy
A study demonstrated that derivatives with similar structural motifs effectively reduced reactive oxygen species (ROS) levels in cellular models, highlighting their potential as therapeutic agents against oxidative stress-related pathologies .

Case Study 2: Melanogenesis Inhibition
Research focusing on the inhibition of melanin production revealed that certain structural analogs could significantly reduce melanin synthesis by inhibiting tyrosinase activity. This suggests that methyl 7-(3-TBDMS) could be developed into a cosmetic or therapeutic agent for skin disorders associated with hyperpigmentation .

Q & A

Q. What are the optimal synthetic routes for Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate, and how can purity be validated?

The synthesis of this compound involves silyl ether protection and cyclopentenone ring formation. A validated method includes:

  • Step 1 : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates during cyclopentane ring functionalization .
  • Step 2 : Coupling of the heptanoate side chain via esterification under anhydrous conditions .
  • Purity validation : High-resolution mass spectrometry (HRMS) with [M+Na]+ peaks (e.g., observed m/z 333.1851 vs. calculated 333.1862) and 13C NMR (key signals: δ 204.4 for ketones, 99.6–105.9 for cyclopentenyl carbons) are critical .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from stereochemical variations or impurities. For example:

  • 13C NMR conflicts : Signals at δ 65.8–70.7 ppm may indicate unresolved diastereomers; use chiral chromatography or NOESY experiments to confirm stereochemistry .
  • HRMS deviations : Ensure ionization efficiency by comparing with structurally analogous compounds (e.g., Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate derivatives) .

Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?

Adopt a split-plot design with controlled variables:

  • Factors : Temperature (4°C, 25°C), solvent polarity (aqueous vs. organic), and pH (3–9).
  • Response metrics : Degradation kinetics via HPLC-MS and functional group integrity via FTIR .
  • Replicates : Four replicates per condition to ensure statistical robustness .

Advanced Research Questions

Q. What mechanistic insights can be derived from the compound’s reactivity in nucleophilic or electrophilic environments?

The cyclopentenone moiety (δ 204.4 in 13C NMR) is highly electrophilic. Key reactions include:

  • Michael addition : Study regioselectivity using thiols or amines under basic conditions.
  • Epoxidation : Use mCPBA to probe ring strain effects on reactivity .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict transition states for cyclopentane ring modifications .

Q. How can in silico methods predict the environmental fate of this compound?

Leverage molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:

  • Input parameters : LogP (estimated ~3.2), water solubility (experimentally derived), and hydrolysis half-life.
  • Outputs : Bioaccumulation potential in aquatic systems and degradation pathways (e.g., silyl ether cleavage under acidic conditions) .

Q. What strategies mitigate challenges in stereochemical control during large-scale synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-configured intermediates (e.g., Methyl (R)-(+)-3-hydroxy-5-oxo-1-cyclopentene derivatives) to enforce enantiomeric purity .
  • Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) for cyclopentane ring formation .

Q. How does the TBDMS group influence the compound’s biological activity in target validation studies?

The TBDMS group enhances lipophilicity, affecting membrane permeability. Experimental approaches:

  • Comparative assays : Synthesize desilylated analogs and test against parent compound in cellular uptake assays.
  • Metabolic stability : Incubate with liver microsomes to assess oxidative desilylation rates .

Methodological Resources

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueCritical Signals/PeaksInterpretationReference
13C NMR δ 204.4 (ketone), 99.6 (C=C)Confirms cyclopentenone core
HRMS [M+Na]+ = 333.1851Validates molecular formula (C19H30O4Si)
FTIR 1720 cm⁻¹ (ester C=O)Monitors esterification efficiency

Q. Table 2: Structural Analogs for Comparative Studies

Compound NameCAS NumberSimilarity ScoreKey Differences
Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate-0.82Quinazoline vs. cyclopentenone
4-Chloro-6,7-dimethoxyquinazoline27631-29-40.81Lack of heptanoate chain

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